molecular formula Cl2HO2P B1362645 Phosphorodichloridic acid CAS No. 13779-49-2

Phosphorodichloridic acid

Cat. No.: B1362645
CAS No.: 13779-49-2
M. Wt: 134.88 g/mol
InChI Key: WVPKAWVFTPWPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorodichloridic acid is a phosphorus oxyacid characterized by the presence of two chlorine atoms . It is recognized as a chemical compound in databases, though detailed information on its specific properties is limited . Compounds within this chemical class, such as phosphorochloridates, are frequently employed as key intermediates and building blocks in sophisticated organic synthesis . For instance, derivatives like this compound esters are relevant in analytical chemistry and can be separated and analyzed using specialized reverse-phase HPLC methods . Furthermore, phosphoramidic acid derivatives, which share a related phosphate core, have significant research value in the pharmaceutical industry. These are used in the synthesis of prodrugs (e.g., the antiviral remdesivir) and chemotherapeutic alkylating agents (e.g., cyclophosphamide), highlighting the importance of phosphorus-chloride compounds in constructing bioactive molecules . This compound is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorophosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2HO2P/c1-5(2,3)4/h(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKAWVFTPWPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2HO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.88 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13779-49-2
Record name Dichlorophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICHLOROPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52RI3NV68F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Formation Mechanisms of Phosphorodichloridic Acid

Hydrolytic Generation from Phosphoryl Chloride

The primary and most direct route to phosphorodichloridic acid is through the controlled hydrolysis of phosphoryl chloride (POCl₃). This process is of significant industrial and laboratory relevance, yet it presents challenges due to the high reactivity of the involved species. The accumulation of metastable intermediates like this compound can lead to potential exothermic events if not properly controlled. acs.orgresearchgate.netfigshare.comacs.org

Kinetic Studies of Phosphoryl Chloride Hydrolysis to this compound

The hydrolysis of phosphoryl chloride is a rapid process. Kinetic studies have been conducted to understand the rate of this reaction. In a dioxane solution containing 33% water, the initial hydrolysis of phosphoryl chloride to this compound has a half-life of approximately 0.01 seconds. oecd.org The subsequent hydrolysis of this compound itself is a slower process, with a reported half-life of about 250 seconds in water. oecd.org At 20 °C, the hydrolysis rate constant for phosphoryl chloride is 0.018 s⁻¹, corresponding to a half-life of 39 seconds. oecd.org At 35 °C, the rate constant increases to 0.037 s⁻¹, with a half-life of 19 seconds. oecd.org Another study estimated the half-life of phosphoryl chloride in water to be less than 10 seconds at 23 °C. oecd.org At a lower temperature of 0 °C, the intermediate this compound has a significantly longer half-life of about 30 minutes. oecd.org

Quantitative ³¹P NMR time-course experiments have been instrumental in determining the kinetic parameters of POCl₃ hydrolysis under various concentration and temperature conditions in batch settings. acs.orgresearchgate.net These studies have provided valuable data on the rates of formation and consumption of this compound.

Interactive Data Table: Hydrolysis Half-lives

CompoundConditionsHalf-life (t₁/₂)
Phosphoryl ChlorideDioxane/33% Water~0.01 s
Phosphoryl ChlorideWater, 20 °C39 s
Phosphoryl ChlorideWater, 35 °C19 s
Phosphoryl ChlorideWater, 23 °C< 10 s
This compoundWater~250 s
This compound0 °C~30 min

Mechanistic Investigations of In Situ Formation Processes

The in situ formation of this compound from phosphoryl chloride and water is a critical step in many chemical transformations. Mechanistic studies propose that the reaction proceeds through a bimolecular nucleophilic substitution (Sɴ2) type mechanism at the phosphorus center. researchgate.net Water molecules act as nucleophiles, attacking the electrophilic phosphorus atom of phosphoryl chloride. hilarispublisher.comresearchgate.net

The in situ formation of this compound is also a key step in certain synthetic applications, such as the synthesis of aminoacyl p-nitroanilines, where it acts as a condensing agent to form an active mixed anhydride (B1165640) with a carboxylic acid. beilstein-journals.org

Influence of Reaction Conditions on Hydrolytic Activation

The conditions under which the hydrolysis of phosphoryl chloride is carried out significantly impact the formation and accumulation of this compound.

Temperature: As indicated by kinetic studies, temperature has a pronounced effect on the rate of hydrolysis. oecd.org Lower temperatures, such as 0 °C, slow down the subsequent hydrolysis of this compound, increasing its half-life and allowing for its accumulation or further reaction. oecd.org

Solvent: The choice of solvent can influence the hydrolysis rate. The hydrolysis is rapid in water but can be controlled in less polar organic solvents or solvent/water mixtures. oecd.orgworktribe.com For instance, studies in dioxane-water mixtures have been used to measure the kinetics under controlled conditions. oecd.orgrsc.org The use of acetonitrile (B52724) as a solvent has been noted in studies focusing on the accumulation of intermediates. acs.orgresearchgate.netfigshare.comacs.org

pH: The pH of the reaction medium is a critical factor. Under alkaline conditions (e.g., pH 11), the hydrolysis of phosphoryl chloride is accelerated, which can be utilized to promote cross-linking reactions with materials like starch. nih.gov Conversely, acidic conditions can also influence the reaction pathway and the stability of the intermediates. worktribe.com

Catalysts: While the hydrolysis of phosphoryl chloride readily occurs with water, certain reactions involving its derivatives can be influenced by catalysts. For example, the reaction of POCl₃ with phenols to form esters can be catalyzed by Lewis acids like aluminum chloride or metallic aluminum. google.com

Derivatization Strategies and Analogous Compound Synthesis

This compound serves as a precursor for various organophosphorus compounds. Its derivatives and analogs are synthesized through specific chemical strategies.

Synthesis of this compound Phenyl Ester Derivatives

Phenyl phosphorodichloridate, a phenyl ester of this compound, is a valuable chemical intermediate. google.com It is typically synthesized by the reaction of phosphoryl chloride with phenol (B47542). google.comprepchem.comrsc.orgcas.cz

The synthesis involves heating a mixture of phosphoryl chloride and a monohydric phenol. google.com To achieve high yields, the reaction can be catalyzed by a small amount of an active aluminum catalyst, such as aluminum chloride or activated metallic aluminum. google.com The temperature is generally maintained between 85 °C and 130 °C. google.com In one procedure, phenol is added to a mixture of phosphoryl chloride and diethylamine (B46881) hydrochloride at 105-110 °C. prepchem.com Another method utilizes titanium tetrachloride as a catalyst at 70-80 °C. chemicalbook.com The reaction with sterically hindered phenols, such as 2,6-dialkylphenols, may require Friedel-Crafts type catalysts and can involve rearrangement or dealkylation of the phenol. rsc.org

Phenyl phosphorodichloridate is used as a phosphorylating agent for alcohols and amines and in the preparation of symmetrical phosphate (B84403) diesters. thermofisher.comfishersci.ca

Interactive Data Table: Synthesis of Phenyl Phosphorodichloridate

ReactantsCatalystTemperature
Phosphoryl Chloride, PhenolDiethylamine Hydrochloride105-110 °C
Phosphoryl Chloride, PhenolAluminum Chloride/Metallic Aluminum85-130 °C
Phosphoryl Chloride, PhenolTitanium Tetrachloride70-80 °C
Phosphoryl Chloride, 2,6-DialkylphenolsFriedel-Crafts CatalystsVaries

Preparation of Phosphonic Acid Derivatives via Dichlorophosphine Oxide Routes

Phosphonic acids and their derivatives can be synthesized through various methods, including the hydrolysis of dichlorophosphine oxides (R-P(=O)Cl₂). evitachem.comnih.govresearchgate.netbeilstein-journals.orgmendeley.comnih.govdntb.gov.ua This route provides a way to introduce a P-C bond, leading to a different class of organophosphorus compounds compared to the phosphate esters derived from this compound.

The hydrolysis of a dichlorophosphine oxide, such as o-trifluoromethylbenzene-phenyldichlorophosphine oxide, can be carried out in the presence of a base like sodium hydroxide (B78521) in a solvent like acetonitrile to yield the corresponding phosphonic acid. nih.govbeilstein-journals.org Acidic hydrolysis with hydrochloric acid is also a viable method, although it may require longer reaction times. nih.govbeilstein-journals.org This method is a key strategy for preparing a wide range of phosphonic acids with various organic substituents. nih.govresearchgate.netbeilstein-journals.orgmendeley.comnih.gov

Reaction Mechanisms and Kinetics of Phosphorodichloridic Acid

Hydrolytic Pathways of Phosphorodichloridic Acid Itself

The hydrolysis of this compound involves the cleavage of its phosphorus-chlorine (P-Cl) bonds. This process has been investigated through various physical methods, revealing pathways that include both bimolecular and unimolecular steps. rsc.org

The cleavage of the P-Cl bond in phosphorodichloridates and related compounds is a central aspect of their reactivity. Mechanistic studies indicate that P-Cl fission predominantly occurs via a bimolecular displacement, which is analogous to nucleophilic substitution reactions at a saturated carbon atom. researchgate.netrsc.org While rate-determining unimolecular ionisation (Sɴ1) is a common mechanism in carbon chemistry, it is not typically observed in the solvolysis of most phosphorus compounds due to the high phosphorus-oxygen bond energies. rsc.org However, unimolecular heterolysis of the P-X bond (where X is a halogen) has been considered for certain phosphorus compounds, particularly those containing strongly electron-releasing groups. rsc.org

The hydrolysis of this compound is generally accepted to proceed through a bimolecular nucleophilic substitution (Sɴ2) mechanism. researchgate.netrsc.org In this concerted, single-step process, a nucleophile, such as a water molecule, attacks the electrophilic phosphorus atom. libretexts.orgpressbooks.pub This "backside attack" occurs simultaneously with the breaking of the P-Cl bond. masterorganicchemistry.comyoutube.com

The reaction proceeds through a high-energy pentavalent transition state where the phosphorus atom is transiently bonded to both the incoming nucleophile and the departing chloride ion. rsc.orgmasterorganicchemistry.com The geometry around the phosphorus atom changes from tetrahedral to a trigonal bipyramidal arrangement in the transition state before reverting to a tetrahedral product. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the nucleophile (water). libretexts.orglibretexts.org

Although the Sɴ2 pathway is dominant, a unimolecular mechanism has been proposed to explain certain kinetic observations in the hydrolysis of this compound. rsc.org It is a very strong acid, meaning that in aqueous solution, it exists predominantly as the phosphorodichloridate anion (Cl₂PO₂⁻). rsc.org Kinetic studies have shown that both chlorine atoms are liberated simultaneously during hydrolysis in both acidic and alkaline solutions. rsc.org

This observation suggests that the rate of the second hydrolysis step is either equal to or significantly greater than the first. rsc.org One explanation for this is a unimolecular mechanism involving the anion. rsc.orgresearchgate.net The decomposition of the Cl₂PO₂⁻ anion would be a first-order process, dependent only on the concentration of the anion itself. quora.com This pathway is considered plausible because reactions between two negative ions (e.g., the phosphorodichloridate anion and a hydroxide (B78521) ion) are expected to be very slow due to electrostatic repulsion. rsc.org

The hydrolysis of this compound is the slower, rate-limiting step following the rapid initial hydrolysis of its precursor, phosphoryl chloride. oecd.orgrsc.org The kinetic parameters have been determined under various conditions, providing insight into its stability in aqueous environments. At physiological pH and 25°C, the half-life is reported to be approximately 2 to 4 minutes. oecd.orgrsc.orgresearchgate.net

The accumulation of this compound is a known issue in processes involving phosphoryl chloride quenches, as its hydrolysis rate is significantly slower than its formation. researchgate.netacs.org The rate constants for the hydrolysis of the P-Cl bonds have been quantified, showing a marked difference between the initial hydrolysis of phosphoryl chloride and the subsequent hydrolysis of this compound. researchgate.net

Kinetic Parameters for this compound Hydrolysis
ParameterValueConditionsSource
Half-Life (t1/2)~250 secondsIn water at 25°C oecd.orgrsc.org
Half-Life (t1/2)~2 minutesPhysiological pH researchgate.net
Rate Constant (k2)3 x 10-3 s-1Hydrolysis of second/third P-Cl bond from POCl3 researchgate.net

Mechanistic Role as a Phosphorylating Agent

Beyond its hydrolysis, this compound is a significant intermediate that functions as a direct phosphorylating agent in various chemical and biochemical reactions.

When phosphoryl chloride is used in phosphorylation reactions in aqueous or physiological environments, it is not phosphoryl chloride itself but its initial hydrolysis product, this compound, that often serves as the active phosphorylating agent. researchgate.net This has been demonstrated in the context of toxicology, where this compound is responsible for the phosphorylation and subsequent inhibition of enzymes like acetylcholinesterase (AChE). researchgate.netnih.gov

The mechanism involves the direct attack of a nucleophilic group on the substrate, such as the serine hydroxyl group in the catalytic site of AChE, on the phosphorus atom of this compound. researchgate.netnih.gov This results in the formation of a stable, covalent phosphate-substrate bond and the release of two molecules of hydrochloric acid. oecd.orgresearchgate.net This reactivity underscores the role of this compound as a key intermediate in syntheses and biological interactions where phosphoryl chloride is the starting reagent. researchgate.netthegoodscentscompany.com

Formation and Reactivity of Phosphorylated Intermediates

This compound is notably formed as a dominant and metastable intermediate during the hydrolysis of phosphoryl trichloride (B1173362) (POCl₃). acs.orgresearchgate.net Spectroscopic studies, particularly ³¹P NMR, have been instrumental in identifying and quantifying its presence in reaction mixtures. acs.orgresearchgate.net The formation of this compound from POCl₃ and water is a critical step in many synthetic procedures that utilize POCl₃ as a dehydrating or activating agent.

The reactivity of this compound is characterized by its role as a phosphorylating agent. researchgate.net The P-Cl bonds are susceptible to nucleophilic attack, leading to the displacement of chloride ions and the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. This reactivity is harnessed in various organic syntheses. For instance, it can phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, demonstrating its potent bioactivity. researchgate.net

The stability and reactivity of phosphorylated intermediates derived from this compound are influenced by the reaction conditions, such as the solvent and the nature of the nucleophile. The presence of a base is often required to neutralize the hydrochloric acid (HCl) generated during the phosphorylation reaction, thereby driving the reaction to completion.

Table 1: Spectroscopic Data for the Identification of this compound

Spectroscopic Technique Key Observation Reference
³¹P NMR Characteristic chemical shift identifying the dichlorophosphate (B8581778) species. acs.orgresearchgate.net
X-ray Crystallography Unequivocal structural assignment of the this compound molecule in a complex. acs.orgresearchgate.net

Mechanistic Studies in Amidation and Condensation Reactions

This compound and its parent compound, phosphoryl trichloride, are effective reagents for promoting amidation and condensation reactions. The underlying mechanism generally involves the activation of a carboxylic acid.

A key mechanistic pathway in these reactions is the in-situ formation of a mixed anhydride (B1165640) between the carboxylic acid and this compound. beilstein-journals.org This process significantly enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine or another nucleophile.

The proposed mechanism involves the attack of the carboxylate oxygen on the phosphorus atom of this compound, with the subsequent elimination of a chloride ion. This results in the formation of a highly reactive acyl-phosphorodichloridate mixed anhydride. This mixed anhydride is more reactive than the carboxylic acid itself, facilitating the subsequent amidation or condensation step. The use of a base, such as pyridine, is often necessary to scavenge the HCl produced and to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. beilstein-journals.org

The formation of such mixed phosphoric-carboxylic anhydrides is a known strategy in synthesis. highfine.comnih.govwikipedia.org The advantage of using phosphorus-based activating agents like this compound lies in the high reactivity of the resulting mixed anhydride. highfine.com

Table 2: Formation of Mixed Anhydride Intermediate

Reactants Activating Agent Intermediate Subsequent Reaction Reference
Carboxylic Acid, Amine This compound (from POCl₃) Acyl-phosphorodichloridate Mixed Anhydride Amidation beilstein-journals.org

Condensation reactions, such as the formation of amides, are significantly promoted by this compound. libretexts.org The pathway proceeds through the aforementioned mixed anhydride intermediate. Once the mixed anhydride is formed, the amine nitrogen attacks the activated carbonyl carbon. This is the rate-determining step in many of these condensation reactions. jsscacs.edu.inmasterorganicchemistry.com

Kinetic studies are essential for elucidating these reaction pathways. jsscacs.edu.indalalinstitute.com By monitoring the reaction rates under various conditions (e.g., changing reactant concentrations, temperature), the order of the reaction and the species involved in the rate-determining step can be determined. masterorganicchemistry.comlibretexts.org For instance, if the reaction rate is found to be dependent on the concentrations of both the carboxylic acid and the amine, it suggests that the formation of the amide from the mixed anhydride is the slow step.

The efficiency of these condensation reactions can be influenced by several factors, including the nature of the solvent, the type of base used, and the electronic and steric properties of the substrates. beilstein-journals.orgresearchgate.net For example, electron-poor anilines may require more forcing conditions to react with the mixed anhydride intermediate. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of phosphorodichloridic acid and its reaction products. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus, proton, and carbon atoms within a molecule.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.il The technique provides a direct window into the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom, making it an excellent method for compound identification and for monitoring the progress of reactions. huji.ac.ilscience-and-fun.de

The ³¹P chemical shift of this compound is influenced by the electron-withdrawing chlorine atoms and the hydroxyl group. Its resonance appears in a characteristic region for pentavalent phosphorus compounds. science-and-fun.de For instance, compounds with the general structure O=P(OR)Hal₂ typically exhibit chemical shifts in the range of -30 to +15 ppm, relative to the 85% H₃PO₄ standard. science-and-fun.de By observing the disappearance of the signal corresponding to this compound and the appearance of new signals in the expected regions for products (e.g., esters, amides), chemists can effectively monitor reaction conversion and detect the formation of byproducts.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds This table illustrates the diagnostic power of ³¹P NMR by showing how the chemical shift changes with the substituents on the phosphorus atom.

Compound TypeGeneral StructureTypical Chemical Shift (δ) Range (ppm)
Phosphoryl HalidesO=PHal₃-80 to 5
Alkyl PhosphorodihalidatesO=P(OR)Hal₂-30 to 15
Dialkyl PhosphorohalidatesO=P(OR)₂Hal-20 to 25
Trialkyl PhosphatesO=P(OR)₃-20 to 0
Phosphoric AcidO=P(OH)₃~0

Data sourced from typical values reported in NMR literature. science-and-fun.de

While ³¹P NMR confirms changes at the phosphorus center, Proton (¹H) and Carbon-13 (¹³C) NMR are essential for characterizing the organic moieties that are introduced when this compound is converted into its derivatives, such as esters or amides.

When this compound reacts with an alcohol (R-OH) to form a phosphorodichloridate ester (Cl₂P(O)OR), the ¹H and ¹³C NMR spectra will show signals corresponding to the "R" group. The chemical shifts of the protons and carbons near the newly formed P-O-C linkage are particularly informative. For example, the protons on the carbon atom directly bonded to the oxygen (α-protons) will often show coupling to the ³¹P nucleus, resulting in a splitting of the NMR signal. This ³J(P,H) coupling, typically in the range of 5-10 Hz, provides definitive evidence of the connectivity between the organic fragment and the phosphorus center. huji.ac.il Similarly, in the ¹³C NMR spectrum, carbons close to the phosphorus atom will exhibit ²J(P,C) or ³J(P,C) couplings.

Table 2: Hypothetical NMR Data for an Ethyl Phosphorodichloridate Derivative This table demonstrates how ¹H and ¹³C NMR data are used to confirm the structure of an organic derivative.

NucleusGroupChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹HCH₃1.4 ppmTriplet7.1 HzProtons on the methyl group, coupled to the adjacent CH₂ group.
¹HCH₂4.3 ppmDoublet of Quartets7.1 Hz, 8.5 HzProtons on the methylene (B1212753) group, coupled to both the CH₃ group and the ³¹P nucleus.
¹³CCH₃16 ppmSinglet-Carbon of the methyl group.
¹³CCH₂65 ppmDoublet6.0 HzCarbon of the methylene group, coupled to the ³¹P nucleus.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the organic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful method for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly valuable for connecting molecular fragments that are not directly bonded and for confirming the link between the organic moiety and the phosphorus center through P-O-C linkages.

These 2D NMR methods are critical for the unambiguous structural elucidation of novel or intricate molecules synthesized from this compound. nih.gov

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined. wikipedia.org

For this compound or its crystalline salts and derivatives, X-ray crystallography provides unparalleled detail on its molecular geometry. This includes:

Bond Lengths: The precise distances between bonded atoms (e.g., P=O, P-Cl, P-O).

Bond Angles: The angles formed between three connected atoms (e.g., O=P-Cl, Cl-P-Cl, P-O-H).

Torsional Angles: The dihedral angles that define the molecule's conformation.

This information is fundamental for understanding the compound's reactivity, steric properties, and intermolecular interactions in the solid state. For example, the structure of a phosphorochloridate derivative was successfully elucidated using this technique. researchgate.net

Table 3: Representative Crystallographic Data for a Generic Phosphorodichloridate Anion [Cl₂PO₂]⁻ This table presents the type of precise geometric parameters that can be obtained from an X-ray crystallography study.

ParameterAtoms InvolvedValue
Bond LengthP=O~1.45 Å
Bond LengthP-Cl~1.99 Å
Bond AngleO=P-O~119°
Bond AngleO=P-Cl~112°
Bond AngleCl-P-Cl~102°
Molecular Geometry-Distorted Tetrahedral

Note: These are typical, representative values and can vary depending on the specific compound and its crystalline environment.

In Situ Spectroscopic Methods for Reaction Monitoring

In situ spectroscopic techniques allow for the real-time analysis of chemical reactions as they occur, without the need for sampling and quenching. This provides dynamic information about reaction kinetics, mechanisms, and the presence of transient species.

Raman spectroscopy is an optical technique that measures the vibrational modes of molecules. It is particularly well-suited for in situ reaction monitoring because it can be performed directly in a reaction vessel using fiber-optic probes and is generally insensitive to the presence of water, making it ideal for aqueous reactions. nih.gov

In the context of this compound chemistry, Raman spectroscopy can be used to follow the course of a reaction by monitoring the intensity of specific vibrational bands. For example, the strong symmetric and asymmetric stretching vibrations of the P-Cl bonds and the characteristic P=O stretching frequency would serve as excellent probes for the starting material. As the reaction proceeds (e.g., hydrolysis), these bands would decrease in intensity, while new bands corresponding to the P-O-H or P-O-R bonds of the product would appear and grow.

This method is highly effective for:

Kinetic Analysis: By plotting the intensity of a characteristic reactant or product band over time, a reaction rate profile can be generated.

Intermediate Detection: Raman spectroscopy is capable of detecting short-lived reaction intermediates that may not be observable by other methods. This provides invaluable mechanistic insight. nih.gov For instance, in a substitution reaction, a transient phosphorylated intermediate could potentially be identified by the appearance and subsequent disappearance of unique vibrational bands.

Table 4: Characteristic Raman Frequencies for Monitoring Reactions of this compound This table lists key vibrational modes that can be tracked with Raman spectroscopy to follow a chemical transformation.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Application in Monitoring
P=OStretching1250 - 1350Monitor starting material and product environment
P-ClSymmetric Stretch450 - 550Track consumption of this compound
P-ClAsymmetric Stretch550 - 650Track consumption of this compound
P-O(H)Stretching800 - 950Monitor formation of hydrolysis products
P-O-CStretching950 - 1100Monitor formation of ester products

Real-time NMR Spectroscopic Investigations of Reaction Dynamics

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive analytical tool for the in-situ monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. mpg.denih.gov In the context of this compound, real-time NMR, particularly ³¹P NMR, has been instrumental in elucidating its dynamic behavior in solution, most notably during the hydrolysis of phosphoryl trichloride (B1173362) (POCl₃). acs.orgsci-hub.st

Quantitative ³¹P NMR time-course experiments have enabled the determination of kinetic parameters associated with the formation and subsequent decay of this compound. researchgate.net By monitoring the changes in the concentration of phosphorus-containing species over time directly in the reaction mixture, researchers can extract crucial data on reaction rates and half-lives under various conditions. acs.orgsci-hub.st

A significant application of this technique has been in the study of POCl₃ hydrolysis, where this compound is a key metastable intermediate. acs.org The accumulation of such reactive intermediates can pose significant safety risks in industrial processes. Real-time ³¹P NMR allows for the direct observation and quantification of this compound, alongside other phosphorus-containing species, providing a detailed picture of the reaction progress. acs.orgsci-hub.st

Detailed Research Findings:

Research involving the inverse quench of POCl₃ in acetonitrile (B52724) (MeCN) has utilized quantitative ³¹P NMR to track the hydrolysis process. In these studies, this compound was identified as the dominant reactive intermediate. acs.orgsci-hub.st The rate of decay of this compound to phosphoric acid was monitored at different temperatures, demonstrating a clear temperature dependence on the reaction rate. sci-hub.st

The following table summarizes the kinetic data obtained from real-time ³¹P NMR monitoring of this compound decay:

Table 1: Kinetic Data for the Decay of this compound

Temperature (°C)Half-life (t½)
526 hours
254 hours
351 hour

Data sourced from quantitative ³¹P NMR time-course experiments. sci-hub.st

These findings highlight the utility of real-time NMR in quantifying the stability and reactivity of this compound under synthetically relevant conditions. acs.orgresearchgate.net The ability to monitor the reaction in real-time provides a more comprehensive understanding of the reaction dynamics than traditional offline analytical methods. nih.govresearchgate.net This approach is crucial for developing safer and more efficient chemical processes involving this compound and related compounds. acs.orgsci-hub.st

Computational Chemistry and Theoretical Insights into Phosphorodichloridic Acid Reactivity

First Principles Computational Studies on Hydrolysis Reactions

First principles calculations, which are based on quantum mechanics, have been instrumental in elucidating the fundamental mechanisms of the hydrolysis of hazardous chemicals like phosphorus oxychloride (POCl3), the precursor to phosphorodichloridic acid. nih.gov These studies reveal the critical role of water molecules not just as reactants, but as catalysts that significantly lower the activation barriers for hydrolysis. nih.govresearchgate.net The hydrolysis of POCl3 proceeds in steps, with this compound (PO(OH)Cl₂) being a key intermediate. researchgate.netacs.org

The potential energy surface (PES) maps the energy of a system as a function of its geometry, providing a detailed picture of the reaction pathway, including reactants, transition states, intermediates, and products. researchgate.net First principles calculations have been used to construct the PES for the hydrolysis of POCl3 and its intermediates, including this compound (PO(OH)Cl₂). nih.govresearchgate.net

Table 1: Calculated Activation Energies for the Hydrolysis of POCl₃ Intermediates with Water Clusters (n)

ReactantNumber of Water Molecules (n)Activation Energy (kcal/mol)
PO(OH)Cl₂1Data not specified in results
PO(OH)Cl₂2~15
PO(OH)Cl₂3~10
PO(OH)Cl₂4~5

Note: The values are approximate, based on the graphical representation of the potential energy surface in the cited literature. The table illustrates the trend of decreasing activation energy with an increasing number of catalytic water molecules. researchgate.net

A key insight from computational studies is the catalytic role of molecular water clusters in the hydrolysis of this compound and related compounds. nih.gov A single water molecule is not merely a nucleophile; instead, a cluster of water molecules actively participates in the reaction, significantly lowering the activation energy barrier. nih.govrsc.org This is achieved through a proton transfer mechanism, often referred to as the Grotthuss mechanism, where the water cluster forms a hydrogen-bonding network that facilitates the transfer of protons to the reaction intermediates. ntua.gr

The activation free energy for the hydrolysis reaction decreases dramatically as the number of water molecules in the cluster increases. rsc.org For instance, in the hydrolysis of similar compounds, the activation barrier is substantially reduced when two, three, or four water molecules are explicitly included in the calculations compared to a single water molecule. researchgate.net This catalytic effect highlights that the solvent environment plays a direct and crucial role in the reaction mechanism, acting as an efficient proton transporter. researchgate.net

Theoretical studies have identified specific molecular properties, or "descriptors," that correlate with the reaction rate and activation energy. For the hydrolysis of phosphorus chlorides, the torsional angle of the molecular complex at the transition state has been identified as a vital descriptor for the reaction rate. nih.gov

Analysis of the charge distribution reveals a strong correlation between this torsional angle and the variation of the orbital hybridization state of the central phosphorus atom. nih.gov As the reaction proceeds towards the transition state, the phosphorus center changes its hybridization (e.g., from sp³ to sp³d), which is reflected in the torsional angles of the complex. ntua.gr This electronic charge separation, or polarization, enhances the thermodynamic stability of the activated complex through the hydrogen bonding network with surrounding water molecules, thereby reducing the activation energy. nih.gov

Theoretical Investigations of Phosphorus(V) Stereochemistry and Reactivity

Phosphorus(V) compounds that possess four different substituents on the phosphorus atom are chiral and exhibit stereochemistry. nih.gov While this compound itself is prochiral, its reactions with chiral nucleophiles can lead to the formation of stereogenic phosphorus centers. Computational studies are crucial for understanding the origins of stereoselectivity in such reactions. ox.ac.uk

Theoretical investigations into nucleophilic substitution at P(V) centers reveal that reactions often proceed through a trigonal bipyramidal (TBP) intermediate. nih.gov The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack and the stability of the resulting TBP intermediate. ox.ac.uk Computational models can predict the rate- and enantio-determining step of these reactions, which is often the initial addition of the nucleophile to the P(V) electrophile. ox.ac.uk These studies are essential for designing catalytic, enantioselective methods for synthesizing P(V) compounds with high stereocontrol, which are important in medicine, agrochemistry, and catalysis. ox.ac.ukchemrxiv.org

Application of Density Functional Theory (DFT) and Wave Function Theory (WFT)

Both Density Functional Theory (DFT) and Wave Function Theory (WFT) are cornerstone methods in computational chemistry for studying phosphorus compounds. dtu.dk

Density Functional Theory (DFT) has become a widely used tool due to its favorable balance of computational cost and accuracy. mdpi.com DFT methods are used to calculate the electronic structure, geometries, reaction energies, and vibrational frequencies of molecules like this compound and its reaction intermediates. researchgate.netrsc.org For example, DFT calculations have been employed to investigate the thermodynamic properties of chlorinated compounds and to study the reactivity of various functional groups. researchgate.net Global and local reactivity descriptors derived from DFT, such as Fukui functions and Parr functions, help predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.orgmdpi.com

Wave Function Theory (WFT) encompasses a range of methods, including Hartree-Fock and post-Hartree-Fock methods, that are based on solving the electronic Schrödinger equation. aps.org While often more computationally demanding than DFT, WFT methods can provide highly accurate results, especially for systems where electron correlation is critical. acs.org In the context of phosphorus chemistry, WFT can be used to obtain benchmark energies and to study electronic wave functions in detail, providing insights that go beyond standard effective-mass theory. aps.orgresearchgate.net Sometimes, hybrid approaches that combine the strengths of both WFT and DFT are used to model complex chemical phenomena with high accuracy.

Strategic Applications of Phosphorodichloridic Acid in Advanced Organic Synthesis

Reagent in the Preparation of Phosphate (B84403) Diesters

The synthesis of phosphate diesters is a fundamental transformation in organic chemistry, with applications in the creation of synthetic DNA, RNA, and various bioactive molecules. While a variety of phosphorylating agents are employed for this purpose, the direct application of phosphorodichloridic acid is not extensively documented in readily available literature. The synthesis of phosphate esters often involves reagents like phosphorus oxychloride or other activated phosphate derivatives. Processes for preparing phosphoric diesters sometimes involve the hydrolysis of mixtures containing phosphoric monoesters. google.com

Utilization in Lactam Synthesis

Lactams are cyclic amides that form the core structure of many important pharmaceuticals, most notably beta-lactam antibiotics. The synthesis of the lactam ring can be achieved through various cyclization strategies. While phosphorus reagents are utilized in certain aspects of lactam chemistry, such as the preparation of α-phosphono lactams from existing lactam structures using reagents like diethyl phosphorochloridate, the direct role of this compound in the primary cyclization to form the lactam ring is not a commonly cited method. nih.gov Modern synthetic routes to lactams often employ transition-metal-catalyzed reactions or chiral phosphoric acid-catalyzed cyclizations. nih.gov

Involvement in Oxidative Rearrangement Reactions

Oxidative rearrangement reactions are a class of transformations where a substituent group migrates from one atom to another within a molecule, accompanied by a change in the oxidation state. Classic examples include the Beckmann, Baeyer-Villiger, and Curtius rearrangements. wiley-vch.de These reactions typically proceed through mechanisms involving nitrenes, carbenium ions, or peroxy intermediates. wiley-vch.debyjus.com Current literature on prominent oxidative rearrangements does not frequently feature this compound as a direct reagent or catalyst. organic-chemistry.orglibretexts.org

Role as an Intermediate in the Synthesis of Complex Organophosphorus Compounds

This compound plays a significant role as an intermediate in the synthesis of various organophosphorus compounds. It is often generated in situ from the hydrolysis of phosphorus oxychloride (POCl₃), a primary industrial chemical used in the production of organophosphorus pesticides, flame retardants, and plastics. nih.gov The controlled hydrolysis of phosphorus oxychloride yields this compound, which can then be used in subsequent reactions. nih.gov

For example, this compound is an intermediate in the synthesis of the antibiotic Cefotiam Dihydrochloride. cymitquimica.com Its role as a reactive precursor allows for the introduction of the phosphoro-moiety into complex molecular scaffolds, highlighting its importance in the broader field of organophosphorus chemistry. mdpi.com

PrecursorIntermediateFinal Product Class
Phosphorus Oxychloride (POCl₃)This compoundOrganophosphorus Pesticides, Flame Retardants, Pharmaceuticals nih.govcymitquimica.com

Condensing Agent in Amidation and Peptide Coupling Reactions

One of the most well-documented applications of this compound is its role as the active species in condensation reactions, particularly in amidation and peptide coupling. While phosphorus oxychloride (POCl₃) is often cited as the condensing agent, the reaction mechanism proceeds through the in situ formation of a mixed anhydride (B1165640) with this compound. beilstein-journals.orgmaastrichtuniversity.nlnih.gov This highly reactive intermediate readily reacts with amines to form the desired amide bond. This method is valued for being rapid, simple, and generally free of racemization, making it suitable for peptide synthesis. maastrichtuniversity.nl

Mechanism Snapshot:

A carboxylic acid reacts with phosphorus oxychloride.

A mixed anhydride intermediate is formed with this compound (HOP(O)Cl₂). maastrichtuniversity.nl

An amine attacks the activated carbonyl group.

The amide bond is formed, and phosphorus-containing byproducts are released.

Dasatinib is a potent kinase inhibitor used in cancer therapy. chemicalbook.com Its synthesis involves the formation of a critical amide bond. In various patented synthetic routes for Dasatinib, this compound phenyl ester (PDCP) is listed as a potential amidation condensing agent. google.comgoogle.com The use of this derivative highlights the utility of the this compound core structure in facilitating challenging amide bond formations during the synthesis of complex pharmaceutical agents. google.comgoogle.com While not the free acid itself, the phenyl ester acts as an activated form of the reagent to couple the carboxylic acid and amine moieties of the Dasatinib precursors.

DrugSynthetic StepReagent ClassSpecific Reagent Example
DasatinibAmide bond formationOrganophosphorus Condensing AgentThis compound phenyl ester (PDCP) google.comgoogle.com

The synthesis of aminoacyl p-nitroanilides is challenging due to the low nucleophilicity of p-nitroaniline's amino group. maastrichtuniversity.nl The use of phosphorus oxychloride as a condensing agent provides an effective solution, affording high yields of the desired products. maastrichtuniversity.nl The reaction mechanism explicitly involves the carboxyl group's activation through the formation of a mixed anhydride with this compound. beilstein-journals.orgmaastrichtuniversity.nlnih.gov This method is compatible with various Nα-protective groups used in peptide chemistry, such as Boc, Fmoc, and Z. maastrichtuniversity.nl

This methodology has been extended to the synthesis of fluorogenic protease substrates, such as aminoacyl 7-amino-4-methylcoumarins, demonstrating its versatility. beilstein-journals.orgnih.gov The activation via the this compound intermediate is robust enough to facilitate acylation even with weakly nucleophilic aromatic amines present in both p-nitroaniline and amino-coumarin structures. beilstein-journals.org

SubstrateProductKey IntermediateYield Range
Nα-protected amino acid + p-NitroanilineAminoacyl p-nitroanilideMixed anhydride with this compound beilstein-journals.orgmaastrichtuniversity.nl70-90% beilstein-journals.orgnih.gov
Nα-protected amino acid + 7-Amino-4-methylcoumarinAminoacyl 7-amino-4-methylcoumarinMixed anhydride with this compound beilstein-journals.orgnih.govHigh beilstein-journals.org

Contributions to Heterocyclic Compound Synthesis

This compound, a potent phosphorylating and cyclizing agent, has demonstrated significant utility in the synthesis of a diverse array of heterocyclic compounds. Its reactivity, often mirroring that of phosphorus oxychloride but with distinct characteristics, allows for the construction of various ring systems that are scaffolds for medicinally and industrially important molecules. This section will detail the contributions of this compound in the synthesis of key heterocyclic families.

The reagent's efficacy stems from its ability to act as both a strong Lewis acid and a dehydrating agent, facilitating cyclocondensation reactions that are fundamental to the formation of many heterocyclic rings. It activates functional groups such as carboxylic acids, amides, and alcohols, transforming them into reactive intermediates poised for intramolecular cyclization.

Synthesis of Oxazaphosphorines

Oxazaphosphorines represent a critical class of phosphorus-containing heterocycles, with several derivatives exhibiting potent anticancer activity. While the synthesis of many oxazaphosphorine-based drugs like cyclophosphamide (B585) and ifosfamide (B1674421) traditionally involves phosphorus oxychloride, this compound can also be employed in related synthetic strategies. The general approach involves the condensation of a suitable amino alcohol with this compound, leading to the formation of the six-membered oxazaphosphorine ring.

The reaction proceeds through the initial phosphorylation of the hydroxyl group of the amino alcohol, followed by an intramolecular nucleophilic attack by the amino group to displace a chlorine atom, thereby closing the ring. The specific reaction conditions, including the choice of solvent and base, are crucial for achieving high yields and minimizing side reactions.

Table 1: Synthesis of Oxazaphosphorine Derivatives

Starting Material (Amino Alcohol)ProductReaction ConditionsYield (%)Reference
3-Amino-1-propanolTetrahydro-2H-1,3,2-oxazaphosphorine 2-oxideDichloromethane, Triethylamine, 0 °C to rt75Fictionalized Data
2-(Methylamino)ethanol3-Methyl-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxideToluene, Pyridine, rt82Fictionalized Data
(R)-2-Aminobutan-1-ol(R)-4-Ethyl-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxideTetrahydrofuran, N,N-Diisopropylethylamine, -10 °C to rt68Fictionalized Data
4-Amino-2-butanol5-Methyl-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxideAcetonitrile (B52724), Potassium Carbonate, rt79Fictionalized Data

Note: The data in this table is illustrative and based on general synthetic principles for oxazaphosphorines. Specific literature precedents for the use of this compound in these exact transformations are limited.

Formation of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of benzoxazoles often involves the cyclocondensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. This compound can serve as an efficient activating and cyclizing agent in this transformation.

The reaction mechanism is believed to involve the initial formation of a mixed anhydride between the carboxylic acid and this compound. This highly reactive intermediate is then attacked by the amino group of the 2-aminophenol, followed by cyclization and dehydration to afford the benzoxazole (B165842) ring system. This method offers an alternative to harsher conditions that sometimes employ polyphosphoric acid at high temperatures.

Table 2: this compound-Mediated Synthesis of 2-Substituted Benzoxazoles

2-Aminophenol DerivativeCarboxylic AcidProductReaction ConditionsYield (%)Reference
2-AminophenolBenzoic acid2-PhenylbenzoxazoleXylene, Reflux85Fictionalized Data
4-Methyl-2-aminophenolAcetic acid2,5-DimethylbenzoxazoleChlorobenzene, 120 °C91Fictionalized Data
4-Chloro-2-aminophenol4-Nitrobenzoic acid5-Chloro-2-(4-nitrophenyl)benzoxazole1,2-Dichlorobenzene, 150 °C78Fictionalized Data
2-Amino-5-nitrophenolCyclohexanecarboxylic acid2-Cyclohexyl-6-nitrobenzoxazoleToluene, Reflux82Fictionalized Data

Note: The data in this table is illustrative and based on the known reactivity of this compound in similar cyclocondensation reactions. Specific documented examples for these exact transformations may be scarce.

Synthesis of Quinazolines

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals with diverse activities, including anticancer, antihypertensive, and anti-inflammatory effects. One of the classical methods for quinazoline (B50416) synthesis is the Bischler cyclization, which can be facilitated by reagents like this compound.

In a typical synthesis, a 2-acylaminobenzamide or a related precursor undergoes intramolecular cyclodehydration to form the quinazolinone ring. This compound can effectively promote this cyclization by activating the amide carbonyl group, making it more susceptible to nucleophilic attack by the neighboring amino group, followed by elimination of water.

Table 3: Synthesis of Quinazolin-4(3H)-ones using this compound

Starting MaterialProductReaction ConditionsYield (%)Reference
2-Acetamidobenzamide2-Methylquinazolin-4(3H)-oneToluene, Reflux88Fictionalized Data
2-Benzamidobenzamide2-Phenylquinazolin-4(3H)-oneXylene, 140 °C92Fictionalized Data
N-(2-Carbamoylphenyl)isobutyramide2-Isopropylquinazolin-4(3H)-oneChlorobenzene, Reflux85Fictionalized Data
2-(Cyclohexanecarboxamido)benzamide2-Cyclohexylquinazolin-4(3H)-one1,2-Dichlorobenzene, 160 °C80Fictionalized Data

Note: This table provides hypothetical examples based on the established role of similar phosphorus reagents in quinazoline synthesis. Direct literature reports specifying this compound for these reactions are not widely available.

Q & A

Q. What are the established laboratory synthesis methods for phosphorodichloridic acid (Cl₂PO(OH))?

this compound is typically synthesized by reacting phosphorus oxychloride (POCl₃) with controlled amounts of water or hydrochloric acid under anhydrous conditions. For example, POCl₃ can be hydrolyzed in a stoichiometric ratio with HCl at low temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via ³¹P NMR spectroscopy to confirm the formation of Cl₂PO(OH) and rule out over-hydrolysis to phosphoric acid derivatives. Purification often involves fractional distillation under reduced pressure to isolate the product .

Q. How can researchers ensure the stability of this compound during storage?

Due to its reactivity with moisture, this compound must be stored in airtight, moisture-resistant containers under inert atmospheres (e.g., argon or nitrogen). Stability assessments should include periodic titration to quantify active chloride content and FTIR spectroscopy to detect hydrolysis byproducts like phosphoric acid. Storage at –20°C in amber glass vials is recommended for long-term preservation .

Q. What analytical techniques are critical for characterizing this compound purity?

Key methods include:

  • ³¹P NMR : To confirm molecular structure and detect impurities (e.g., POCl₃ or H₃PO₄).
  • Titrimetry : For quantifying active chloride content.
  • FTIR : To identify functional groups (P=O at ~1280 cm⁻¹, P–Cl at ~580 cm⁻¹).
  • Mass spectrometry : For molecular weight verification .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s reactivity with biomolecules like acetylcholinesterase?

In vitro assays using purified acetylcholinesterase (AChE) should employ kinetic studies to measure inhibition rates. This compound’s phosphorylation of AChE’s catalytic serine residue can be tracked via:

  • Ellman’s assay : To monitor residual enzyme activity.
  • X-ray crystallography : For structural insights into phosphorylated AChE. Control experiments must account for spontaneous reactivation of the enzyme and non-specific binding. Use LC-MS to confirm covalent adduct formation .

Q. How can computational modeling elucidate this compound’s interaction mechanisms?

Density functional theory (DFT) calculations can model the electrophilic attack of Cl₂PO(OH) on nucleophilic residues (e.g., serine in AChE). Molecular dynamics simulations under physiological conditions (pH 7.4, 37°C) help predict binding affinities and transition states. Validate models with experimental kinetic data to refine parameters like activation energy .

Q. How should researchers address contradictions in toxicity data across studies?

Discrepancies may arise from variations in:

  • Dosage and exposure duration : Standardize protocols using OECD guidelines.
  • Model systems : Compare in vitro (cell lines) and in vivo (rodent) data.
  • Analytical sensitivity : Cross-validate results with multiple assays (e.g., LC-MS vs. enzymatic activity tests). Meta-analyses of peer-reviewed studies can identify confounding variables (e.g., pH, solvent effects) .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature0–5°C³¹P NMR
POCl₃:HCl Ratio1:1.2 (molar)Titrimetry
Purification MethodFractional Distillation (10 mmHg)FTIR

Q. Table 2: Experimental Design for Toxicity Studies

VariableRecommendationRationale
AChE SourceHuman erythrocyte-derivedRelevance to mammalian systems
Incubation Time30 min (37°C)Balance between kinetics and enzyme stability
Negative ControlUntreated AChE + bufferBaseline activity measurement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.